2-propylsulfanylbutane
Overview
Description
sec-Butyl propyl sulfide: is an organic compound with the molecular formula C7H16S . It belongs to the class of sulfides, which are sulfur analogs of ethers. This compound is characterized by the presence of a sulfur atom bonded to a sec-butyl group and a propyl group. Sulfides are known for their distinctive odors and are often found in various natural and synthetic products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sec-butyl propyl sulfide can be achieved through several methods. One common approach involves the reaction of sec-butyl chloride with sodium propylthiolate in an SN2 reaction. The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of sec-butyl propyl sulfide may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, sec-butyl chloride and sodium propylthiolate, are fed into the reactor, and the product is continuously removed and purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: sec-Butyl propyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of sec-butyl propyl sulfide can yield thiols using reducing agents like lithium aluminum hydride.
Substitution: The sulfur atom in sec-butyl propyl sulfide can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiolates.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides depending on the nucleophile used.
Scientific Research Applications
sec-Butyl propyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: sec-Butyl propyl sulfide is used in the production of flavors and fragrances due to its distinctive odor.
Mechanism of Action
The mechanism of action of sec-butyl propyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with other atoms, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the sulfur atom is converted to a sulfoxide or sulfone, altering the compound’s chemical properties.
Comparison with Similar Compounds
sec-Butyl methyl sulfide: Similar structure but with a methyl group instead of a propyl group.
sec-Butyl ethyl sulfide: Similar structure but with an ethyl group instead of a propyl group.
tert-Butyl propyl sulfide: Similar structure but with a tert-butyl group instead of a sec-butyl group.
Uniqueness: sec-Butyl propyl sulfide is unique due to its specific combination of a sec-butyl group and a propyl group bonded to a sulfur atom. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in organic synthesis and the production of flavors and fragrances.
Properties
IUPAC Name |
2-propylsulfanylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S/c1-4-6-8-7(3)5-2/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVPENKHDNEGTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335494 | |
Record name | 2-(propylsulfanyl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10359-66-7 | |
Record name | 2-(Propylthio)butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10359-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(propylsulfanyl)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sec-Butyl propyl sulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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